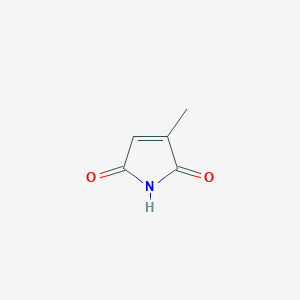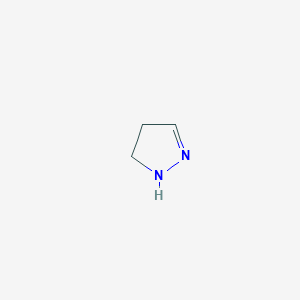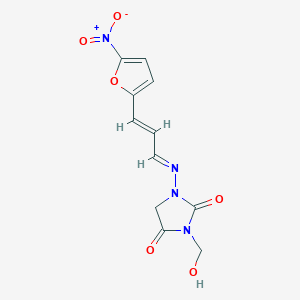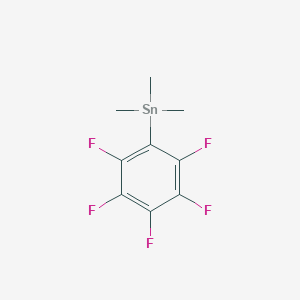
Stannane, trimethyl(pentafluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, trimethyl(pentafluorophenyl)-, also known as SnMe3(C6F5), is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a colorless liquid that is highly reactive and is commonly used in organic synthesis.
Mecanismo De Acción
Stannane, trimethyl(pentafluorophenyl)-(C6F5) acts as a nucleophile in various reactions. It can react with various electrophiles such as aryl halides, vinyl halides, and alkynes to form carbon-carbon bonds. The reaction mechanism involves the formation of a palladium intermediate, which undergoes transmetalation with Stannane, trimethyl(pentafluorophenyl)-(C6F5) to form the desired product.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Stannane, trimethyl(pentafluorophenyl)-(C6F5). However, studies have shown that it is toxic to certain organisms such as algae and bacteria. It is also known to be a potent inhibitor of acetylcholinesterase, an enzyme that is important for the proper functioning of the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Stannane, trimethyl(pentafluorophenyl)-(C6F5) is a highly reactive compound that can be used in various organic reactions. It has several advantages such as high selectivity, high yield, and low toxicity. However, it is also highly reactive and can be dangerous to handle. It is also expensive and may not be readily available in some laboratories.
Direcciones Futuras
There is still much research to be done on the synthesis and applications of Stannane, trimethyl(pentafluorophenyl)-(C6F5). Future research could focus on developing new and more efficient synthesis methods, exploring its potential applications in the synthesis of new pharmaceuticals and agrochemicals, and studying its potential toxicity and environmental impact.
Conclusion:
In conclusion, Stannane, trimethyl(pentafluorophenyl)-(C6F5) is a highly reactive compound that has gained significant attention in the scientific community due to its unique properties. It has several applications in organic synthesis and has the potential to be used in the synthesis of new pharmaceuticals and agrochemicals. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Métodos De Síntesis
The synthesis of Stannane, trimethyl(pentafluorophenyl)-(C6F5) involves the reaction of trimethyltin chloride with pentafluorobenzene in the presence of a palladium catalyst. This reaction results in the formation of Stannane, trimethyl(pentafluorophenyl)-(C6F5) and palladium chloride. The reaction is typically carried out in an organic solvent such as toluene or dichloromethane.
Aplicaciones Científicas De Investigación
Stannane, trimethyl(pentafluorophenyl)-(C6F5) has been widely used in organic synthesis due to its reactivity. It can be used as a reagent in various reactions such as Suzuki coupling, Stille coupling, and Sonogashira coupling. It is also used in the preparation of organotin compounds, which are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Propiedades
Número CAS |
1015-53-8 |
|---|---|
Nombre del producto |
Stannane, trimethyl(pentafluorophenyl)- |
Fórmula molecular |
C9H9F5Sn |
Peso molecular |
330.87 g/mol |
Nombre IUPAC |
trimethyl-(2,3,4,5,6-pentafluorophenyl)stannane |
InChI |
InChI=1S/C6F5.3CH3.Sn/c7-2-1-3(8)5(10)6(11)4(2)9;;;;/h;3*1H3; |
Clave InChI |
CMBHQACAYHEMEZ-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
SMILES canónico |
C[Sn](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



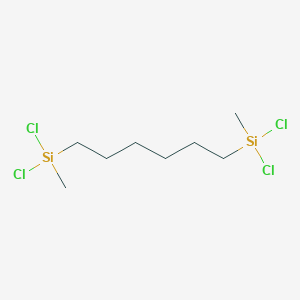
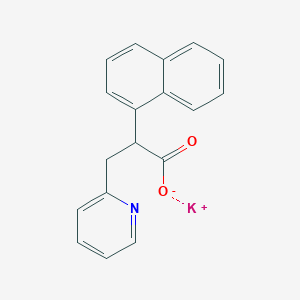
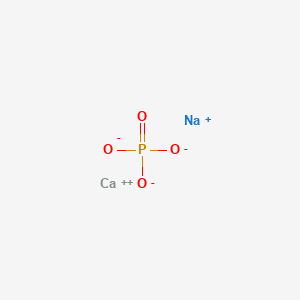
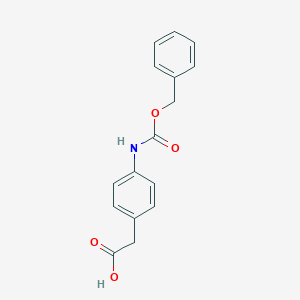
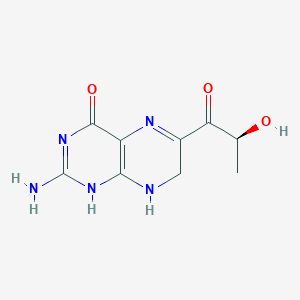

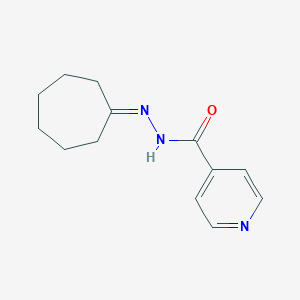
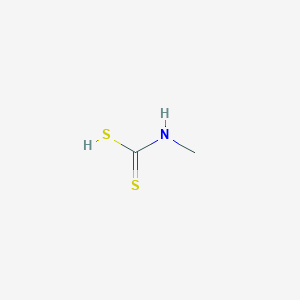
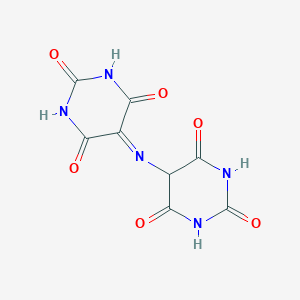
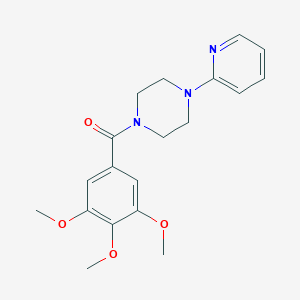
![Spiro[5.6]dodecane](/img/structure/B94616.png)
